Agrimol C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Agrimol C is a bioactive compound found in Agrimonia pilosa Ledeb , a perennial herbaceous flowering plant belonging to the Rosaceae family. This plant species is commonly used in traditional Chinese herbal medicine and is widely distributed across most of China. Agrimol C is one of several valuable secondary metabolites present in Agrimonia pilosa .

Molecular Structure Analysis

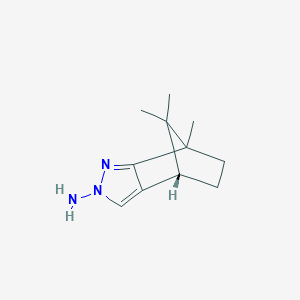

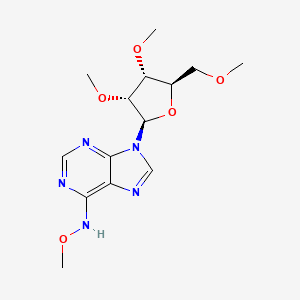

Agrimol C has the following molecular formula: C~36~H~44~O~12~ . Its chemical structure consists of a complex arrangement of carbon, hydrogen, and oxygen atoms. The specific arrangement of functional groups and stereochemistry contributes to its biological activity .

Wissenschaftliche Forschungsanwendungen

Agrimol B and Cancer Cell Cycle Progression :

- Agrimol B, a compound from Agrimonia pilosa Ledeb, has been shown to impede the cell cycle progression of cancer cells, particularly by causing G0 phase arrest. This is significant in the context of cancer recurrence, as dormant cancer cells in the G0 phase can reactivate and cause recurrence. The study highlights the anti-cancer efficacy of Agrimonia pilosa Ledeb, with agrimol B playing a key role in this activity. The mechanism of action appears to involve the influence on c-MYC, SKP2, and p27 proteins (Hnit et al., 2021).

Structural Analysis of Agrimols :

- Studies have detailed the structural characterization of agrimols, including agrimol A, B, C, D, and E, isolated from Agrimonia pilosa Ledeb. This information is crucial for understanding the chemical basis of their biological activity and potential applications (Cheng).

Agrimol B in Adipogenesis and Obesity :

- Agrimol B has been found to suppress adipogenesis through the modulation of the SIRT1-PPAR gamma signal pathway. This suggests its potential therapeutic application in treating obesity. The study demonstrated that agrimol B inhibits adipocyte differentiation, highlighting its role in fat metabolism (Wang et al., 2016).

Agrimol's Effect on Leukemia Cells :

- Research has shown that agrimol has a dose-dependent inhibitory effect on K562 leukemia cells, significantly improving apoptosis rates. This suggests a potential application of agrimol in leukemia treatment (Yaling et al., 2011).

Agrimol B in Colon Carcinoma :

- Agrimol B has been identified as an inhibitor of colon carcinoma progression. It appears to block mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway, inducing mitochondrial dysfunction and promoting tumor cell apoptosis. This highlights its potential as a therapeutic agent in colorectal cancer treatment (Xiang et al., 2022).

Wirkmechanismus

Eigenschaften

CAS-Nummer |

55785-59-6 |

|---|---|

Produktname |

Agrimol C |

Molekularformel |

C36H44O12 |

Molekulargewicht |

668.7 g/mol |

IUPAC-Name |

1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]butan-1-one |

InChI |

InChI=1S/C36H44O12/c1-8-11-22(37)25-31(43)20(14-18-28(40)16(4)35(47-6)26(33(18)45)23(38)12-9-2)30(42)21(32(25)44)15-19-29(41)17(5)36(48-7)27(34(19)46)24(39)13-10-3/h40-46H,8-15H2,1-7H3 |

InChI-Schlüssel |

PFWJPXGNICZIQB-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O |

Kanonische SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoic acid](/img/structure/B1203875.png)

![2,2,6,6-Tetramethyl-1-azabicyclo[2.2.2]octane](/img/structure/B1203876.png)

![1-[3-(4-Chlorophenyl)propyl]piperazine](/img/structure/B1203885.png)